(5-Fluoro-1,3-dimethylpyrazol-4-yl)methanamine;hydrochloride
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Overview
Description
(5-Fluoro-1,3-dimethylpyrazol-4-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C6H11ClFN3 and a molecular weight of 179.62 g/mol. It is a heterocyclic building block used in various chemical syntheses and research applications. The compound is known for its unique structure, which includes a fluorine atom and a pyrazole ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-1,3-dimethylpyrazol-4-yl)methanamine;hydrochloride typically involves the reaction of 5-fluoro-1,3-dimethylpyrazole with formaldehyde and ammonium chloride. The reaction is carried out under controlled conditions, usually in the presence of a catalyst, to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to control the reaction parameters. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-1,3-dimethylpyrazol-4-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and oxides . These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
(5-Fluoro-1,3-dimethylpyrazol-4-yl)methanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Fluoro-1,3-dimethylpyrazol-4-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, modulating their activity and leading to various biological effects . The pathways involved include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar pyrazole ring structure and are used in similar applications.
Fluorinated Pyrazoles: These compounds contain fluorine atoms and are used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(5-Fluoro-1,3-dimethylpyrazol-4-yl)methanamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and a pyrazole ring makes it a versatile intermediate in various synthetic pathways.
Properties
Molecular Formula |
C6H11ClFN3 |
---|---|
Molecular Weight |
179.62 g/mol |
IUPAC Name |
(5-fluoro-1,3-dimethylpyrazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H10FN3.ClH/c1-4-5(3-8)6(7)10(2)9-4;/h3,8H2,1-2H3;1H |
InChI Key |
PEFXWCBDCXKYIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CN)F)C.Cl |
Origin of Product |
United States |
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